Enantiomeric Purity: Ethyl (S)-2-Amino-2-Methylbutyrate (≥95% ee) vs. Racemic DL Mixture (0% ee) for Chiral Procurement
Commercial lots of ethyl (S)-2-amino-2-methylbutyrate are supplied with a chemical purity ≥95% and enantiomeric excess ≥95% as verified by HPLC and NMR . The racemic DL-isovaline ethyl ester (CAS 56247-82-6), by definition, contains exactly 50% (S) and 50% (R) enantiomers, yielding zero enantiomeric excess . The minimum excess of the desired (S)-enantiomer is therefore 45 percentage points.
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | ≥95% ee (≥97.5% (S)-enantiomer) |
| Comparator Or Baseline | Racemic DL-isovaline ethyl ester: 0% ee (50% (S), 50% (R)) |
| Quantified Difference | ≥95% ee advantage (≥45% absolute excess of (S)) |
| Conditions | Commercial QC: Chiral HPLC, 1H-NMR; Bidepharm Certificate of Analysis |
Why This Matters
Using enantiopure (S)-form eliminates the need for post-synthetic chiral separation and guarantees stereochemical homogeneity in downstream chiral peptides and asymmetric catalysts.
